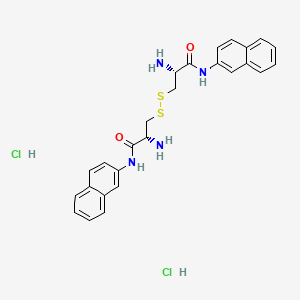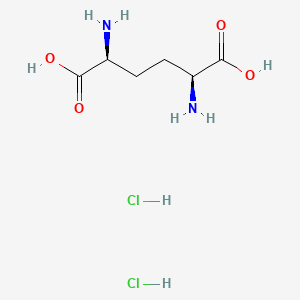
H-D-Dab(Boc)-Ome HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-D-Dab(Boc)-Ome HCl” is a chemical compound with the molecular formula C9H18N2O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The exact process can vary, but it typically involves the reaction of the amino acid derivative with a suitable protecting group . The synthesis process requires specialized knowledge and equipment .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula, C9H18N2O4 . The compound has a molecular weight of 218.25 g/mol . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions, depending on the conditions. For example, it can react with other compounds to form peptides or other derivatives . The exact reactions that “this compound” can undergo depend on factors such as the reaction conditions and the presence of other reagents .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 218.25 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 388.2±37.0 °C at 760 mmHg . The compound is stable under normal conditions and does not react with water .
Mechanism of Action
The mechanism of action of H-D-Dab(Boc)-Ome HCl is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells. The peptide contains a positively charged amino acid, which interacts with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce apoptosis in cancer cells. In addition, the peptide has been found to have anti-inflammatory and antioxidant properties. This compound has also been shown to have an effect on the immune system, stimulating the production of cytokines and enhancing the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
H-D-Dab(Boc)-Ome HCl has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using standard SPPS techniques and is stable under a range of conditions. However, this compound has some limitations, including its relatively low potency compared to other antimicrobial peptides and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on H-D-Dab(Boc)-Ome HCl. One area of interest is the development of more potent analogs of the peptide for use in antimicrobial and anticancer applications. Another area of research is the use of this compound as a carrier molecule for targeted drug delivery. Additionally, the peptide's immunomodulatory properties could be explored further for potential applications in immunotherapy.
Synthesis Methods
The synthesis of H-D-Dab(Boc)-Ome HCl involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized using a resin-bound amino acid, which is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt). The Boc-protecting group is then removed using a weak acid such as trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a strong acid such as hydrogen fluoride (HF). The resulting peptide is purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Scientific Research Applications
H-D-Dab(Boc)-Ome HCl has been used in various scientific research applications, including drug discovery, peptide-based vaccines, and bioconjugation. The peptide has been found to have antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been used as a carrier molecule for drug delivery and has been conjugated with various molecules, such as fluorescent dyes and radioisotopes, for imaging applications.
Safety and Hazards
properties
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













